![molecular formula C22H22N6O2S B11246484 2-[(6-benzyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11246484.png)
2-[(6-benzyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
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Overview
Description
2-({6-Benzyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound featuring a fused triazole-triazine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-Benzyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole-triazine core, followed by the introduction of the benzyl and sulfanyl groups. The final step involves the acylation of the triazole-triazine intermediate with 2,4,6-trimethylphenylacetyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process while maintaining stringent quality control.
Chemical Reactions Analysis
Types of Reactions
2-({6-Benzyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the triazine ring can be reduced to form alcohol derivatives.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted benzyl derivatives.
Scientific Research Applications
2-({6-Benzyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-({6-Benzyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
- 3,7-Diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
- 3,6,7-Triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
Uniqueness
2-({6-Benzyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is unique due to its specific substitution pattern and the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C22H22N6O2S |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
2-[(6-benzyl-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C22H22N6O2S/c1-13-9-14(2)19(15(3)10-13)23-18(29)12-31-22-26-25-21-24-20(30)17(27-28(21)22)11-16-7-5-4-6-8-16/h4-10H,11-12H2,1-3H3,(H,23,29)(H,24,25,30) |
InChI Key |
TZHAEVLVJBCAAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C3N2N=C(C(=O)N3)CC4=CC=CC=C4)C |
Origin of Product |
United States |
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